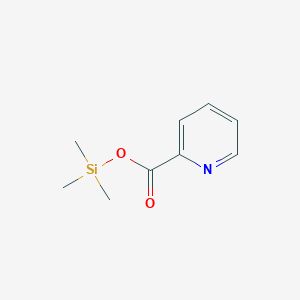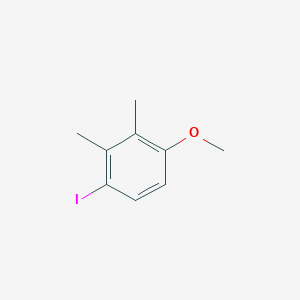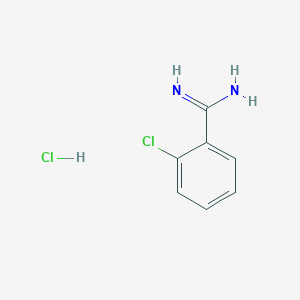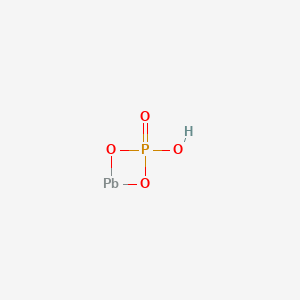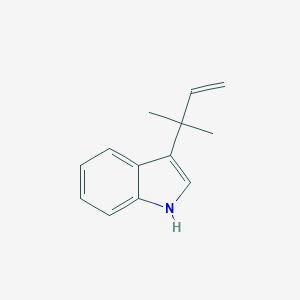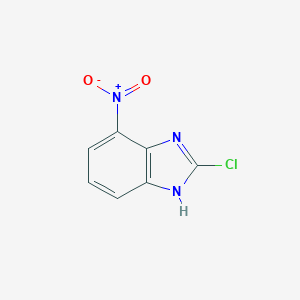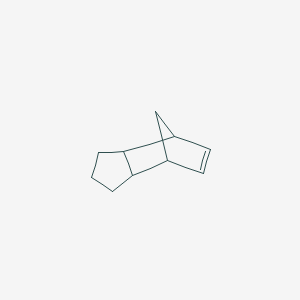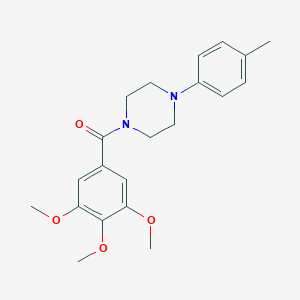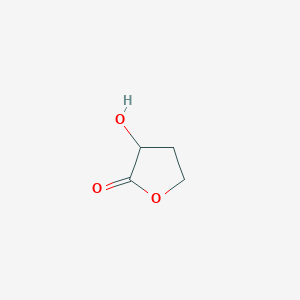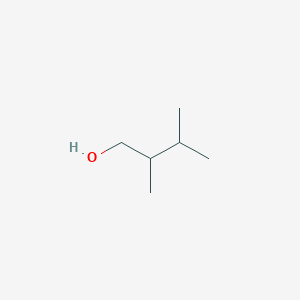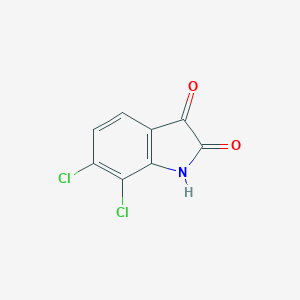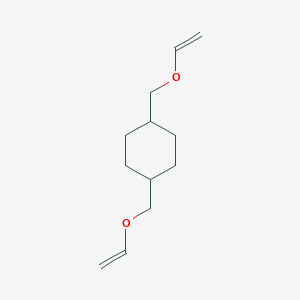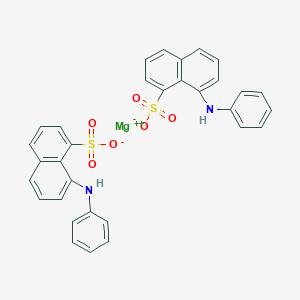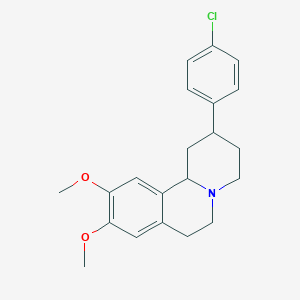
3-(Bromomethyl)cyclopentene
Vue d'ensemble
Description
The compound "3-(Bromomethyl)cyclopentene" is a brominated organic molecule that is structurally related to cyclopentene, with a bromomethyl group attached to the ring. This compound is of interest due to its potential as a synthetic intermediate in the preparation of various organic molecules, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of brominated cyclopentene derivatives can be achieved through different methods. For instance, the bromination of 2,3-diarylcyclopent-2-en-1-ones can introduce a bromine atom at various positions on the ring, depending on the brominating reagent and solvent used . Similarly, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization indicates the versatility of bromination reactions in creating complex structures . These methods highlight the potential pathways for synthesizing related compounds to "3-(Bromomethyl)cyclopentene".
Molecular Structure Analysis
The molecular structure of brominated cyclopentene derivatives can be complex, and X-ray structure analysis can be used to characterize these molecules. For example, the structure of Ethyl 4-Bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was elucidated using X-ray crystallography, which provided detailed information about the arrangement of atoms in the molecule . This type of analysis is crucial for understanding the three-dimensional conformation and reactivity of such brominated compounds.
Chemical Reactions Analysis
Brominated cyclopentene derivatives can undergo various chemical reactions. The radical cyclization of (bromomethyl)dimethylsilyl propargyl ethers demonstrates the high degree of regio-, chemo-, and stereoselectivity that can be achieved in the synthesis of complex structures such as trisubstituted olefins and cyclopentene derivatives . Additionally, the formation of cyclopropanes and five-membered heterocycles through Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives showcases the reactivity of brominated intermediates in creating diverse cyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated cyclopentene derivatives are influenced by the presence of the bromine atom and the overall molecular structure. The synthesis of 1H- and 3H-Cyclopent[a]azulenes with electron-withdrawing groups at the 9-position from their dihydro compounds through bromination and dehydrobromination steps provides insight into the impact of substituents on the physical properties of these molecules . The discussion of physical properties in the context of methylenecyclopent[a]azulenes further emphasizes the importance of molecular structure in determining the characteristics of these compounds .
Applications De Recherche Scientifique
1. Organic Synthesis and Chemical Reactions
3-(Bromomethyl)cyclopentene has been a focal point in radical cyclization reactions, showcasing high degrees of regio-, chemo-, and stereoselectivity. It has been effectively used to obtain trisubstituted olefins, cyclopentene derivatives, and diquinane systems through the judicious choice of unsaturated substituents. Its role in stereocontrolled tandem radical cyclization-trapping processes has also been highlighted, leading to the formation of silicon heterocycles and cyclopentane diols, which are further elaborated into complex structures like the fully functionalised cyclopentene ring in viridenomycin (Journet & Malacria, 1992); (Mulholland & Pattenden, 2008).
2. Molecular Structure and Mechanisms
3. Advanced Material Synthesis
The chemical has played a significant role in the synthesis of advanced materials, like tetrathiafulvalene derivatives, by serving as a precursor in complex chemical reactions. Its utility in creating highly extended and sulfur-rich analogs of tetrathiafulvalene, a compound of immense importance in organic electronics, signifies its relevance in the domain of material science (Gautier et al., 1999).
Orientations Futures
Future research could focus on developing greener and more efficient synthesis methods for 3-(Bromomethyl)cyclopentene and similar compounds. For instance, the use of continuous-flow and photochemistry has been increasingly applied, which can achieve efficient light irradiation and a repeatable energy-saving system . Additionally, the exploration of new reactions and applications of 3-(Bromomethyl)cyclopentene in organic synthesis could be a promising direction .
Propriétés
IUPAC Name |
3-(bromomethyl)cyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h1,3,6H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVAWVNHECPISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338422 | |
| Record name | 3-(bromomethyl)cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)cyclopentene | |
CAS RN |
17645-61-3 | |
| Record name | 3-(bromomethyl)cyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



